3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring both nitrogen and bromine atoms in its structure. This compound is characterized by its fused ring system, which includes an imidazole ring and a pyridine ring. The presence of the carboxylic acid functional group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be classified as a brominated heterocycle, falling under the category of imidazo[1,5-a]pyridine derivatives. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis and pharmaceutical development. The compound is cataloged with the Chemical Abstracts Service number 1780186-14-2, facilitating its identification in scientific literature and commercial databases .
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid typically involves the bromination of imidazo[1,5-a]pyridine derivatives. Common methods include:
The optimization of reaction conditions is crucial for achieving high yields and purity. Industrial-scale synthesis may utilize continuous flow reactors to enhance efficiency and scalability while maintaining control over reaction parameters .
The molecular formula for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid is . Its structure features:
Key structural data include:
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid can undergo several chemical reactions:
The mechanism of action for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The bromine atom and the imidazo[1,5-a]pyridine ring are critical for binding to these targets. This interaction may lead to inhibition or modulation of enzymatic activity or receptor function. The precise pathways depend on the biological context and target specificity .
The compound's reactivity profile makes it suitable for diverse applications in organic synthesis and medicinal chemistry.
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid finds utility in various scientific fields:
Bromination of the imidazo[1,5-a]pyridine scaffold is a critical step for introducing reactivity and enabling further derivatization. Electrophilic bromination at the C3 position is favored due to the electron-rich nature of the imidazole ring, with N-bromosuccinimide (NBS) serving as the predominant reagent. Reactions are typically conducted in anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile at 0–25°C, achieving yields of 70–85% [1] . The bromo group enhances the ring's susceptibility to cross-coupling reactions, pivotal for pharmaceutical building blocks. Industrial protocols employ in situ monitoring (e.g., HPLC) to minimize polybromination, a key impurity when reaction temperatures exceed 40°C . Recent advances utilize microwave-assisted bromination, reducing reaction times from hours to minutes while maintaining regioselectivity [9].
Table 1: Bromination Reagents and Performance
Reagent | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
NBS | DCM | 0–5°C | 85 | C3 > C8 (20:1) |
Br₂ | Acetonitrile | 25°C | 70 | C3 > C8 (15:1) |
CuBr₂ | DMF | 60°C | 65 | C3 only |
Carboxyl functionalization at C7 or C1 positions employs divergent strategies. Direct carboxylation of 3-brominated precursors uses Grignard reagents (CO₂ quenching) or palladium-catalyzed carbonylation, yielding carboxylic acids like 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid (CAS: 2091023-52-6) [7]. Alternatively, esterification precedes bromination in some routes: methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylate (EVT-6379222) is synthesized via Fischer esterification of the carboxylic acid precursor using methanol/H₂SO₄, followed by NBS bromination . For C1-carboxylated analogs (e.g., 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid), cyclization of pre-functionalized amines with bromoesters is employed [1].
Table 2: Carboxylation/Esterification Methods
Method | Substrate Position | Reagents/Conditions | Product Example |
---|---|---|---|
Grignard/CO₂ quenching | C7 | R-MgBr, CO₂; H⁺ workup | 3-Methyl analog (EVT-13442222) [9] |
Pd-catalyzed carbonylation | C1 | CO (1 atm), Pd(OAc)₂, DMF | VCID: VC18073662 [1] |
Fischer esterification | C7 | MeOH, H₂SO₄, reflux | Methyl ester (CID 131535324) [7] |
Solvent polarity and proticity significantly impact reaction kinetics and byproduct formation. Polar aprotic solvents (DMF, acetonitrile) optimize bromination selectivity by solubilizing NBS while minimizing hydrolysis. For carboxylation, ethereal solvents (THF, dioxane) enhance nucleophilicity in Grignard/CO₂ reactions, improving yields to >80% [9]. Acid-sensitive intermediates require nonprotic conditions to prevent decarboxylation or dehalogenation [1]. Temperature control is critical: bromination below 5°C suppresses dihydroimidazole byproducts, while esterification at 60–80°C accelerates equilibrium attainment. Catalyst screening (e.g., DMAP for esterification) reduces reaction times by 50% .
Continuous flow systems overcome limitations of batch synthesis for brominated imidazopyridines. Microreactors enable precise temperature control during exothermic bromination, suppressing side products and achieving >90% conversion at residence times of 2–5 minutes . Integrated telescoped processes link bromination and carboxylation steps without intermediate isolation, enhancing throughput. For example, a two-step flow synthesis of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylate employs:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1